Cas no 838-85-7 (Diphenyl Phosphate)

Diphenyl Phosphate structure
Diphenyl Phosphate structure
Nome do Produto:Diphenyl Phosphate
N.o CAS:838-85-7
MF:C12H11O4P
MW:250.187104463577
MDL:MFCD00003033
CID:40050
PubChem ID:24888299

Diphenyl Phosphate Propriedades químicas e físicas

Nomes e Identificadores

    • Diphenyl hydrogen phosphate
    • Diphenyl Phosphate
    • 5-Bromo-2-methoxy-3-nitropyridine
    • (PhO)2P(O)OH
    • Biphenyl Ester
    • diphenylphosphoric acid
    • Phenol hydrogen phosphate
    • phenylphosphate((pho)2(ho)po)
    • Phosphoric acid diphenyl
    • PHOSPHORIC ACID DIPHENYL ESTER
    • NSC 6518
    • Phenyl phosphate ((PhO)2(HO)PO)
    • Phenyl phosphate, ((PhO)2(HO)PO)
    • NCGC00257429-01
    • FT-0625225
    • Phenyl hydrogen phosphate
    • DTXSID1048207
    • InChI=1/C12H11O4P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,13,14)
    • W-104131
    • P0801
    • CHEMBL3186576
    • CHEBI:166468
    • NSC289392
    • AC9048
    • AS-17707
    • SY037021
    • ASMQGLCHMVWBQR-UHFFFAOYSA-
    • Diphenyl phosphate, 99%
    • diphenylphosphate
    • Tox21_303401
    • BDBM50603864
    • SCHEMBL37038
    • AKOS003625996
    • MFCD00003033
    • NS00014401
    • CS-W008151
    • 838-85-7
    • 53396-64-8
    • Phosphoric acid, diphenyl ester
    • NSC-289392
    • HY-W008151
    • 4-06-00-00714 (Beilstein Handbook Reference)
    • BRN 1379164
    • NSC-6518
    • NSC6518
    • DTXCID3028182
    • CAS-838-85-7
    • PR9H42V2X6
    • diphenoxyphosphinic acid
    • EINECS 212-657-2
    • Q63391915
    • ?Diphenyl phosphate
    • STK368142
    • MDL: MFCD00003033
    • Inchi: 1S/C12H11O4P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,13,14)
    • Chave InChI: ASMQGLCHMVWBQR-UHFFFAOYSA-N
    • SMILES: O=P(OC1C=CC=CC=1)(OC1C=CC=CC=1)O
    • BRN: 1379164

Propriedades Computadas

  • Massa Exacta: 250.03900
  • Massa monoisotópica: 250.039495
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 17
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 246
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.4
  • Superfície polar topológica: 55.8

Propriedades Experimentais

  • Cor/Forma: White powder
  • Densidade: 0,76 g/cm3
  • Ponto de Fusão: 67.0 to 71.0 deg-C
  • Ponto de ebulição: 377.7°C at 760 mmHg
  • Ponto de Flash: 4°C
  • Índice de Refracção: 1.6250
  • Coeficiente de partição da água: Soluble in benzene. Insoluble in water.
  • PSA: 65.57000
  • LogP: 3.24480
  • Solubilidade: Not determined
  • Sensibilidade: Sensitive to humidity

Diphenyl Phosphate Informações de segurança

Diphenyl Phosphate Dados aduaneiros

  • CÓDIGO SH:29190090
  • Dados aduaneiros:

    China Customs Code:

    2919900090

    Overview:

    HS:2919900090 Other phosphates and their salts(Including milk phosphate)(Including their halogenation,sulfonation,Nitration and nitrosation derivatives) VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2919900090 other phosphoric esters and their salts, including lactophosphates; their halogenated, sulphonated, nitrated or nitrosated derivatives.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

Diphenyl Phosphate Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Ambeed
A114619-500g
Diphenyl phosphate
838-85-7 97%
500g
$74.0 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D700A-5g
Diphenyl Phosphate
838-85-7 97%
5g
¥190.0 2022-06-10
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L02121-5g
Diphenyl phosphate, 97%
838-85-7 97%
5g
¥422.00 2023-03-03
Ambeed
A114619-100g
Diphenyl phosphate
838-85-7 97%
100g
$46.0 2025-02-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D139308-5g
Diphenyl Phosphate
838-85-7 99%
5g
¥30.90 2023-09-03
Ambeed
A114619-1kg
Diphenyl phosphate
838-85-7 97%
1kg
$147.0 2025-02-21
TRC
D492000-10g
Diphenyl Phosphate
838-85-7
10g
$ 109.00 2023-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R028919-100g
Diphenyl Phosphate
838-85-7 97%
100g
¥59 2024-05-21
Ambeed
A114619-25g
Diphenyl phosphate
838-85-7 97%
25g
$17.0 2025-02-21
ChemScence
CS-W008151-500g
Diphenyl hydrogen phosphate
838-85-7 99.97%
500g
$122.0 2021-09-02

Diphenyl Phosphate Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Pyridine ,  Phosphorus oxychloride Solvents: Benzene ;  5 h, reflux
1.2 Solvents: Water ;  10 min, reflux
1.3 Solvents: Acetone ,  Water ;  1 h, reflux
Referência
Neodymium tris-diarylphosphates: Systematic study of the structure-reactivity relationship in butadiene and isoprene polymerisation
Nifant'ev, Ilya E.; et al, Applied Catalysis, 2014, 478, 219-227

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Ammonium p-toluenesulfonate Catalysts: Phthalaldehyde Solvents: Acetonitrile ,  Water ;  24 h, 90 °C
1.2 Reagents: Water Solvents: Toluene ;  10 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Referência
o-Phthalaldehyde catalyzed hydrolysis of organophosphinic amides and other P(:O)-NH containing compounds
Li, Bin-Jie; et al, Chemical Communications (Cambridge, 2017, 53(62), 8667-8670

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Ammonium p-toluenesulfonate Catalysts: Phthalaldehyde Solvents: Acetonitrile ,  Water ;  24 h, 90 °C
1.2 Reagents: Water Solvents: Toluene ;  10 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Referência
o-Phthalaldehyde catalyzed hydrolysis of organophosphinic amides and other P(:O)-NH containing compounds
Li, Bin-Jie; et al, Chemical Communications (Cambridge, 2017, 53(62), 8667-8670

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Ammonium p-toluenesulfonate Catalysts: Phthalaldehyde Solvents: Tetrahydrofuran ,  Water ;  24 h, 50 °C
1.2 Reagents: Water Solvents: Toluene ;  10 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Referência
o-Phthalaldehyde catalyzed hydrolysis of organophosphinic amides and other P(:O)-NH containing compounds
Li, Bin-Jie; et al, Chemical Communications (Cambridge, 2017, 53(62), 8667-8670

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Ammonium p-toluenesulfonate Catalysts: Phthalaldehyde Solvents: Acetonitrile ,  Water ;  24 h, 90 °C
1.2 Reagents: Water Solvents: Toluene ;  10 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Referência
o-Phthalaldehyde catalyzed hydrolysis of organophosphinic amides and other P(:O)-NH containing compounds
Li, Bin-Jie; et al, Chemical Communications (Cambridge, 2017, 53(62), 8667-8670

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Formic acid Solvents: Water
Referência
Amide as a protecting group in phosphate ester synthesis. I. The acid hydrolysis of some phosphoramidic diesters
Stock, J. A.; et al, Journal of the Chemical Society [Section] C: Organic, 1966, (6), 637-9

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Ammonium p-toluenesulfonate Catalysts: Phthalaldehyde Solvents: Acetonitrile ,  Water ;  24 h, 90 °C
1.2 Reagents: Water Solvents: Toluene ;  10 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Referência
o-Phthalaldehyde catalyzed hydrolysis of organophosphinic amides and other P(:O)-NH containing compounds
Li, Bin-Jie; et al, Chemical Communications (Cambridge, 2017, 53(62), 8667-8670

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Ammonium p-toluenesulfonate Catalysts: Phthalaldehyde Solvents: Acetonitrile ,  Water ;  24 h, 90 °C
1.2 Reagents: Water Solvents: Toluene ;  10 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Referência
o-Phthalaldehyde catalyzed hydrolysis of organophosphinic amides and other P(:O)-NH containing compounds
Li, Bin-Jie; et al, Chemical Communications (Cambridge, 2017, 53(62), 8667-8670

Synthetic Routes 9

Condições de reacção
1.1 Solvents: Chloroform-d ;  12 min, rt
Referência
Novel photolabile protecting group for phosphate compounds
Zhang, Youlai; et al, Synlett, 2012, 23(3), 367-370

Synthetic Routes 10

Condições de reacção
1.1 Solvents: Methanol-d4 ;  15 min, rt
Referência
1,4-Naphthoquinone Derivative as Efficient Photolabile Molecule: Concise Synthesis and Photorelease of Various Functional Compounds
Liu, HaiYing; et al, Synthesis, 2023, 55(1), 150-158

Synthetic Routes 11

Condições de reacção
Referência
Carboxylic and phosphate ester hydrolysis catalyzed by bivalent zinc and copper metallosurfactants
Weijnen, John G. J.; et al, Journal of the Chemical Society, 1991, (8), 1121-6

Synthetic Routes 12

Condições de reacção
1.1 Catalysts: Triethylamine
Referência
Phosphorus in organic chemistry; I. Mild and convenient reagents for the preparation of symmetrical carboxylic acid anhydrides
Mestres, Ramon; et al, Synthesis, 1981, (3), 218-20

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Ammonium p-toluenesulfonate Catalysts: Phthalaldehyde Solvents: Acetonitrile ,  Water ;  24 h, 90 °C
1.2 Reagents: Water Solvents: Toluene ;  10 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Referência
o-Phthalaldehyde catalyzed hydrolysis of organophosphinic amides and other P(:O)-NH containing compounds
Li, Bin-Jie; et al, Chemical Communications (Cambridge, 2017, 53(62), 8667-8670

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Ammonium p-toluenesulfonate Catalysts: Phthalaldehyde Solvents: Acetonitrile ,  Water ;  24 h, 90 °C
1.2 Reagents: Water Solvents: Toluene ;  10 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Referência
o-Phthalaldehyde catalyzed hydrolysis of organophosphinic amides and other P(:O)-NH containing compounds
Li, Bin-Jie; et al, Chemical Communications (Cambridge, 2017, 53(62), 8667-8670

Synthetic Routes 15

Condições de reacção
1.1 Solvents: Chloroform
Referência
Amide as a protecting group in phosphate ester synthesis
Hopwood, W. J.; et al, Proceedings of the Chemical Society, 1964, 394,

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Ammonium p-toluenesulfonate Catalysts: Phthalaldehyde Solvents: Acetonitrile ,  Water ;  24 h, 90 °C
1.2 Reagents: Water Solvents: Toluene ;  10 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Referência
o-Phthalaldehyde catalyzed hydrolysis of organophosphinic amides and other P(:O)-NH containing compounds
Li, Bin-Jie; et al, Chemical Communications (Cambridge, 2017, 53(62), 8667-8670

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Ammonium p-toluenesulfonate Catalysts: Phthalaldehyde Solvents: Acetonitrile ,  Water ;  24 h, 90 °C
1.2 Reagents: Water Solvents: Toluene ;  10 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Referência
o-Phthalaldehyde catalyzed hydrolysis of organophosphinic amides and other P(:O)-NH containing compounds
Li, Bin-Jie; et al, Chemical Communications (Cambridge, 2017, 53(62), 8667-8670

Synthetic Routes 18

Condições de reacção
1.1 Reagents: Ammonium p-toluenesulfonate Catalysts: Phthalaldehyde Solvents: Acetonitrile ,  Water ;  24 h, 90 °C
1.2 Reagents: Water Solvents: Toluene ;  10 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, rt
Referência
o-Phthalaldehyde catalyzed hydrolysis of organophosphinic amides and other P(:O)-NH containing compounds
Li, Bin-Jie; et al, Chemical Communications (Cambridge, 2017, 53(62), 8667-8670

Synthetic Routes 19

Condições de reacção
1.1 Reagents: tert-Butyl peroxide Catalysts: Copper iodide-dimethyl sulfide (1:1) ,  2,2-Bis[2-[4(S)-tert-butyl-1,3-oxazolinyl]]propane Solvents: Chlorobenzene ;  48 h, 90 °C
Referência
Feedstocks to Pharmacophores: Cu-Catalyzed Oxidative Arylation of Inexpensive Alkylarenes Enabling Direct Access to Diarylalkanes
Vasilopoulos, Aristidis; et al, Journal of the American Chemical Society, 2017, 139(23), 7705-7708

Synthetic Routes 20

Condições de reacção
1.1 Reagents: Triethylamine ,  Butylimidazole ,  Phosphoric acid Solvents: Dimethylformamide ;  24 h, 230 °C
Referência
Synthesis of diaryl phosphates using orthophosphoric acid as a phosphorus source
Tran, Cong Chi; et al, Tetrahedron Letters, 2022, 96,

Synthetic Routes 21

Condições de reacção
1.1 Reagents: Water Solvents: Water ;  pH 9
Referência
Hydrolysis of Organophosphate Esters: Phosphotriesterase Activity of Metallo-β-lactamase and Its Functional Mimics
Tamilselvi, A.; et al, Chemistry - A European Journal, 2010, 16(29), 8878-8886

Synthetic Routes 22

Condições de reacção
1.1 Solvents: Acetonitrile ;  overnight, rt
Referência
Syntheses, crystal structures and magnetic properties of Mn12 single-molecule magnets with diphenylphosphate and their tetraphenylphosphonium salts
Kuroda-Sowa, Takayoshi; et al, Polyhedron, 2005, 24(16-17), 2680-2690

Synthetic Routes 23

Condições de reacção
1.1 Reagents: Water Solvents: Water
Referência
Reactivity of o-[(dimethylamino)methyl]phenol in reaction with p-nitrophenyl esters of phosphorus acids. Effect of copper(II) ions
Ryzhkina, I. S.; et al, Zhurnal Obshchei Khimii, 1990, 60(4), 820-7

Diphenyl Phosphate Raw materials

Diphenyl Phosphate Preparation Products

Diphenyl Phosphate Literatura Relacionada

  • 1. 500. Studies on phosphorylation. Part VIII. The production of tetrabenzyl pyrophosphate by the action of acyl chlorides on dibenzyl hydrogen phosphate, and a novel reaction of tetraphenyl pyrophosphate
    H. S. Mason,A. R. Todd J. Chem. Soc. 1951 2267
  • Siming Chen,Haixin Wang,Zhenjiang Li,Fulan Wei,Hui Zhu,Songquan Xu,Jiaxi Xu,Jingjing Liu,Hailemariam Gebru,Kai Guo Polym. Chem. 2018 9 732
  • 3. Phosphate esters. Part I. The synthesis of phenolic isoprenoids from allylic phosphates
    J. A. Miller,H. C. S. Wood J. Chem. Soc. C 1968 1837
  • 4. 223. Studies on phosphorylation. Part X. The preparation of tetraesters of pyrophosphoric acid from diesters of phosphoric acid by means of exchange reactions
    N. S. Corby,G. W. Kenner,A. R. Todd J. Chem. Soc. 1952 1234
  • 5. 260. Synthesis of some phosphorylated amino-hydroxy-acids and derived peptides related to the phosphoproteins
    G. Riley,J. H. Turnbull,W. Wilson J. Chem. Soc. 1957 1373
Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:838-85-7)Diphenyl phosphate
sfd9703
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito